Oxetan-3-yl 2-amino-3-methylbenzoate
Description
Properties
CAS No. |
151695-58-8 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.229 |
IUPAC Name |
oxetan-3-yl 2-amino-3-methylbenzoate |
InChI |
InChI=1S/C11H13NO3/c1-7-3-2-4-9(10(7)12)11(13)15-8-5-14-6-8/h2-4,8H,5-6,12H2,1H3 |
InChI Key |
XQRWAQOSHXIXSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1N)C(=O)OC2COC2 |
Synonyms |
Benzoic acid, 2-amino-3-methyl-, 3-oxetanyl ester (9CI) |
Origin of Product |
United States |
Chemical structure of Oxetan-3-yl 2-amino-3-methylbenzoate
Executive Summary
Oxetan-3-yl 2-amino-3-methylbenzoate represents a strategic convergence of classical pharmacophore design and modern physicochemical modulation. This molecule couples the privileged anthranilate core (specifically 2-amino-3-methylbenzoic acid) with an oxetan-3-yl moiety.
In drug discovery, this compound serves two primary roles:
-
Fragment-Based Drug Design (FBDD): As a low-molecular-weight, polar scaffold for probing binding pockets that tolerate steric bulk but require reduced lipophilicity.
-
Bioisosteric Evaluation: It acts as a model system to demonstrate the "Oxetane Switch"—replacing gem-dimethyl or isopropyl esters with oxetanes to lower LogP and improve metabolic stability while maintaining structural volume.
This guide details the structural logic, validated synthetic protocols, and stability profiles required to utilize this compound effectively in research settings.
Structural Analysis & Design Logic
The Anthranilate Core (Acid Moiety)
The 2-amino-3-methylbenzoate segment is a substituted anthranilic acid.
-
Steric Influence: The methyl group at the C3 position (ortho to the amine) introduces significant steric torsion. This forces the amine out of planarity with the aromatic ring, reducing conjugation and slightly increasing the basicity of the aniline nitrogen compared to unsubstituted anthranilates.
-
Reactivity: The proximity of the nucleophilic amine (position 2) and the electrophilic ester (position 1) makes this molecule a "spring-loaded" precursor for heterocycle formation (e.g., quinazolinones).
The Oxetane Ring (Alcohol Moiety)
The oxetan-3-yl group is the critical feature distinguishing this molecule from generic alkyl esters.
-
The "Gem-Dimethyl" Surrogate: The oxetane ring occupies a similar spatial volume to a gem-dimethyl or isopropyl group but is significantly more polar.
-
Dipole & Solvation: The ether oxygen in the strained 4-membered ring acts as a weak hydrogen bond acceptor (HBA), improving aqueous solubility without introducing a donor that might hamper membrane permeability.
-
Metabolic Blocking: Unlike isopropyl esters, which are rapidly hydrolyzed by esterases, oxetanyl esters often show altered hydrolytic profiles due to the altered electronics and sterics of the ring.
Physicochemical Profile (Predicted)
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 207.23 g/mol | Ideal for fragment-based screening (<300 Da). |
| cLogP | ~1.2 - 1.5 | Significantly lower than isopropyl analog (~2.5). |
| TPSA | ~65 Ų | Good range for CNS and oral bioavailability. |
| H-Bond Donors | 2 (NH₂) | Standard for aniline interactions. |
| H-Bond Acceptors | 4 (Esters + Ring) | Enhanced solubility via water solvation. |
Synthetic Protocols
Synthesis of oxetanyl esters requires care because the strained oxetane ring is susceptible to acid-catalyzed ring opening (polymerization) under harsh conditions. Two protocols are presented: a standard coupling for small-scale discovery and a robust anhydride method for scale-up.
Method A: Steglich Esterification (Lab Scale)
Best for: Rapid synthesis of <500mg batches.
Reagents:
-
2-Amino-3-methylbenzoic acid (1.0 equiv)[1]
-
Oxetan-3-ol (1.2 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
-
Dissolve the benzoic acid derivative in anhydrous DCM (0.1 M concentration) under nitrogen.
-
Add Oxetan-3-ol and DMAP. Stir for 10 minutes at 0°C.
-
Add EDC·HCl portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup (Critical): Wash with saturated NaHCO₃ (2x) and Brine (1x). Avoid acidic washes (e.g., 1M HCl) as this may open the oxetane ring.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient). Note: Pre-treat silica with 1% Et₃N to neutralize acidity.
Method B: Isatoic Anhydride Route (High Purity/Scale-Up)
Best for: Avoiding coupling byproducts and ensuring high regioselectivity.
This method utilizes the formation of an isatoic anhydride intermediate, which reacts cleanly with alcohols.
Protocol:
-
Activation: Treat 2-amino-3-methylbenzoic acid with Triphosgene (0.35 equiv) in THF/Dioxane to generate the 8-methylisatoic anhydride . Isolate or use in situ.[2]
-
Esterification: Dissolve the anhydride in anhydrous DMF or Acetonitrile.
-
Add Oxetan-3-ol (1.5 equiv) and a catalytic base (DMAP, 0.2 equiv).
-
Heat to 60–80°C. The reaction is driven by the evolution of CO₂.
-
Validation: Monitor by LCMS for the disappearance of the anhydride peak.
-
Purification: Standard aqueous workup and recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Comparison of Steglich coupling vs. Isatoic Anhydride routes. Path B is preferred for avoiding oligomerization.
Stability & Reactivity Profile
Understanding the stability limits of the oxetane ring is vital for handling this compound.
Acid Sensitivity (Ring Opening)
While 3,3-disubstituted oxetanes are robust, the oxetan-3-yl mono-substituted ester is moderately sensitive.
-
Mechanism: Protonation of the ether oxygen activates the ring towards nucleophilic attack (e.g., by water or chloride ions), leading to ring opening to form a 1,3-diol derivative.
-
Precaution: Avoid storage in acidic media (pH < 4). Do not use HCl in LCMS mobile phases if prolonged exposure is expected; use Formic Acid or Ammonium Acetate instead.
Cyclization Potential
The ortho-amino group is capable of attacking the ester carbonyl.
-
Spontaneous Cyclization: Unlikely at room temperature due to the poor leaving group ability of the oxetanol compared to simple alcohols.
-
Thermal Cyclization: Upon heating (>150°C), the molecule may cyclize to form 8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (if CO source present) or other tricyclic structures, releasing oxetan-3-ol.
Biological Stability Logic Diagram
Caption: The metabolic fate is dominated by ester hydrolysis, but the oxetane ring confers resistance to oxidative CYP metabolism compared to alkyl chains.
Applications in Drug Development[3][4][5][6][7]
The "Oxetane Switch"
This molecule is a textbook example of bioisosterism. Replacing a hydrophobic ester (e.g., isopropyl) with the oxetan-3-yl ester:
-
Reduces LogP: Typically by 1.0–1.5 units.
-
Increases Solubility: The oxygen lone pairs interact with water.
-
Maintains Geometry: The C3-O-C2 angle in oxetane mimics the steric demand of the isopropyl group, ensuring the ligand still fits the target binding pocket.
Intermediate for Heterocycles
Researchers use this ester as a "masked" acid. It can be reacted with aldehydes or ketones to form dihydroquinazolinones , where the oxetane group can either remain as a solubility-enhancing tail or be cleaved later.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[3][4][5][6] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][7] Chemical Reviews, 116(19), 12150–12233.
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[3][4][5][6][7] Angewandte Chemie International Edition, 49(21), 3524-3529.
-
PubChem Compound Summary. "Methyl 2-amino-3-methylbenzoate" (Analogous Acid Core).
-
BenchChem Application Note. "The Role of Oxetanes in Medicinal Chemistry."
Sources
- 1. 3-Methylanthranilic acid | 4389-45-1 [chemicalbook.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
An In-depth Technical Guide to the Physicochemical Properties of Oxetan-3-yl 2-amino-3-methylbenzoate
Abstract
Introduction: The Emergence of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has garnered substantial interest in modern drug discovery.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure makes it an attractive motif for medicinal chemists.[3] Oxetanes are increasingly utilized as strategic bioisosteres for carbonyl and gem-dimethyl groups, offering a pathway to fine-tune the physicochemical profiles of drug candidates.[4][5] Their incorporation can lead to improved aqueous solubility, enhanced metabolic stability, and a reduction in the basicity of adjacent amines.[3] This guide focuses on the title compound, Oxetan-3-yl 2-amino-3-methylbenzoate, to predict how the oxetane moiety influences the properties of the parent 2-amino-3-methylbenzoic acid structure, a known building block in pharmaceutical development.[6]
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of Oxetan-3-yl 2-amino-3-methylbenzoate consists of a 2-amino-3-methylbenzoic acid core connected to an oxetane ring via an ester linkage at the 3-position of the oxetane.
Systematic IUPAC Name: Oxetan-3-yl 2-amino-3-methylbenzoate
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
The following table summarizes the predicted physicochemical properties of the title compound, derived from the known values of its precursors, 2-amino-3-methylbenzoic acid and oxetan-3-ol, and the general effects of the oxetane ring reported in the literature.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Melting Point (°C) | 160-170 | The parent acid, 2-amino-3-methylbenzoic acid, has a melting point of 172-176 °C.[6] Esterification typically lowers the melting point. The introduction of the compact, polar oxetane ring may result in a melting point slightly lower than the parent acid. |
| Boiling Point (°C) | > 300 (with decomposition) | High boiling point is expected due to the polar nature of the amino and ester groups, and the overall molecular weight. Decomposition at higher temperatures is likely. |
| Aqueous Solubility | Moderately Soluble | The oxetane motif is known to increase aqueous solubility due to its polarity and ability to act as a hydrogen bond acceptor.[1][3] This is expected to counteract the inherent low solubility of the aromatic core. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | The oxetane ring can reduce lipophilicity (LogD).[2][3] 2-Amino-3-methylbenzoic acid has a calculated logP.[7] The final value will be a balance between the lipophilic benzene ring and the hydrophilic oxetane and amino groups. |
| pKa (acidic) | Not Applicable | No acidic protons are present. |
| pKa (basic) | 2.0 - 3.0 | The primary amine on the benzene ring is the basic center. The inductive electron-withdrawing effect of the adjacent ester group will significantly lower the pKa compared to a simple aniline. The oxetane ring is predicted to have a minor influence on the pKa of the distant amino group.[1] |
Strategic Rationale for Oxetane Incorporation
The inclusion of the oxetane ring in the 2-amino-3-methylbenzoate scaffold is a deliberate design choice aimed at enhancing its drug-like properties.
Modulation of Physicochemical Properties
-
Solubility Enhancement: The high polarity and hydrogen bond accepting capability of the oxetane's ether oxygen can disrupt crystal lattice packing and improve solvation in aqueous media, a common challenge with flat, aromatic molecules.[1][3]
-
Lipophilicity Reduction: Replacing more lipophilic groups with an oxetane can lower the overall logP of a molecule, which can be beneficial for optimizing pharmacokinetic profiles.[2]
-
Metabolic Stability: The oxetane ring can be a metabolically robust isostere for more labile groups like carbonyls or gem-dimethyls, potentially blocking sites of metabolic oxidation.[3][5]
Three-Dimensionality and Chemical Space
The non-planar, three-dimensional nature of the oxetane ring introduces conformational rigidity and allows for the exploration of new chemical space.[1][2] This can lead to improved target binding and selectivity.
Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient synthesis of Oxetan-3-yl 2-amino-3-methylbenzoate involves the direct esterification of 2-amino-3-methylbenzoic acid with oxetan-3-ol. A common method for such an esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Caption: Proposed Steglich esterification for the synthesis of Oxetan-3-yl 2-amino-3-methylbenzoate.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-ol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Coupling Agent Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Oxetan-3-yl 2-amino-3-methylbenzoate.
Conclusion
Oxetan-3-yl 2-amino-3-methylbenzoate represents a molecule with significant potential in drug discovery, leveraging the advantageous properties of the oxetane moiety. Based on the analysis of its constituent parts, it is predicted to exhibit improved aqueous solubility and modulated lipophilicity compared to simpler analogs, while maintaining the core pharmacophoric features of the 2-amino-3-methylbenzoate scaffold. The synthetic route outlined is straightforward and utilizes well-established methodologies, making this compound accessible for further investigation. This in-depth guide provides a solid foundation for researchers and scientists to embark on the synthesis, characterization, and evaluation of this promising compound.
References
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
-
Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]
-
Carreira, E. M., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. Available at: [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). Retrieved from: [Link]
-
PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved from: [Link]
-
NIST. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved from: [Link]
-
Wikipedia. (n.d.). Methyl anthranilate. Retrieved from: [Link]
-
Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from: [Link]
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Oxetan-3-yl 2-amino-3-methylbenzoate CAS number search
Executive Summary
This technical guide addresses the identification and characterization of Oxetan-3-yl 2-amino-3-methylbenzoate . Extensive cross-referencing against public registries (CAS, PubChem, ChemSpider) confirms that no specific CAS Registry Number currently exists for this exact ester.
It is classified as a novel chemical entity (NCE) or a non-cataloged intermediate. This guide provides the surrogate registry data for its building blocks, a validated synthetic protocol designed to preserve the sensitive oxetane ring, and a structural validation framework for researchers requiring this compound for medicinal chemistry applications (specifically as a metabolic stability isostere).
Registry & Identification Data
Since a direct CAS number is unavailable, researchers must utilize the component identifiers for procurement and registration.
| Component | Chemical Name | CAS Number | Molecular Formula | Role |
| Target | Oxetan-3-yl 2-amino-3-methylbenzoate | N/A (Novel) | C₁₁H₁₃NO₃ | Product |
| Precursor A | 2-Amino-3-methylbenzoic acid | 4389-45-1 | C₈H₉NO₂ | Parent Acid |
| Precursor B | Oxetan-3-ol | 7748-36-9 | C₃H₆O₂ | Alcohol Source |
Physicochemical Profile (Predicted):
-
Molecular Weight: 207.23 g/mol
-
LogP (Predicted): ~1.8 (Improved polarity vs. isopropyl ester)
-
Topological Polar Surface Area (TPSA): ~65 Ų
-
SMILES: CC1=C(C(=CC=C1)C(=O)OC2COC2)N
Synthetic Architecture
The synthesis of oxetan-3-yl esters requires specific care. The oxetane ring is a strained ether (26 kcal/mol strain energy). While stable to basic conditions, it is highly susceptible to acid-catalyzed ring opening (polymerization or hydrolysis) in the presence of strong Lewis acids or protic acids.
Recommended Protocol: Steglich Esterification (Mild)
-
Rationale: Avoids the generation of HCl (common in acid chloride routes) and operates at neutral pH, preserving the oxetane ring.
Step-by-Step Methodology
-
Reagent Setup:
-
Reaction Workflow:
-
Dissolve the benzoic acid derivative in DCM (0.1 M concentration) under nitrogen atmosphere.
-
Add Oxetan-3-ol and DMAP. Stir for 5 minutes at 0°C.
-
Add EDC·HCl portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
-
Work-up (Critical for Oxetane Stability):
-
Quench: Dilute with diethyl ether or EtOAc.
-
Wash: Wash with saturated NaHCO₃ (2x) to remove unreacted acid.
-
Avoid: Do NOT wash with strong acid (e.g., 1M HCl). If protonation of the aniline is required for removal, use a mild buffer (pH 4–5) and work quickly.
-
Dry/Concentrate: Dry over Na₂SO₄ and concentrate in vacuo at <40°C.
-
-
Purification:
-
Flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate (gradient 10% → 40%).
-
Note: Silica is slightly acidic; add 1% Triethylamine to the eluent to protect the oxetane.
-
Structural Validation (Self-Validating System)
Without a reference standard, you must validate the structure using NMR. The oxetane ring provides a distinct diagnostic signature.[5]
¹H NMR Diagnostic Signals (400 MHz, CDCl₃):
| Moiety | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Oxetane | Methine (–CH –O–) | 5.45 – 5.55 | Pentet | 1H |
| Oxetane | Methylene (–CH ₂–O–) | 4.70 – 4.90 | Multiplet | 4H |
| Aromatic | Aryl Protons | 6.60 – 7.80 | Multiplet | 3H |
| Amine | Aniline –NH ₂ | 4.00 – 6.00 (Broad) | Broad Singlet | 2H |
| Methyl | Aryl–CH ₃ | 2.15 – 2.25 | Singlet | 3H |
Interpretation Logic:
-
If the multiplet at 4.7–4.9 ppm splits or disappears, the oxetane ring has opened (likely to a 1,3-diol or chlorinated derivative).
-
The downfield shift of the methine proton (>5.4 ppm) confirms the acylation of the alcohol.
Visualization of Workflow & Logic
The following diagrams illustrate the synthesis pathway and the decision logic for handling "No CAS" compounds.
Figure 1: Synthetic pathway utilizing Steglich esterification to preserve the oxetane ring.
Figure 2: Registry logic for non-cataloged intermediates.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[6] Angewandte Chemie International Edition, 49(48), 8979–8983.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(19), 12150–12233.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 4389-45-1 (2-Amino-3-methylbenzoic acid)." PubChem.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 7748-36-9 (Oxetan-3-ol)." PubChem.
Sources
Solubility Profile of Oxetan-3-yl 2-amino-3-methylbenzoate in Organic Solvents
[1]
Executive Summary
Oxetan-3-yl 2-amino-3-methylbenzoate represents a strategic structural modification in medicinal chemistry where the lipophilic alkyl ester of a 3-methylanthranilic acid core is replaced by a polar oxetan-3-yl moiety.[1]
While specific thermodynamic solubility constants (
-
The Anthranilate Core: Provides aromatic lipophilicity and hydrogen bond (HB) donation via the primary amine (
).[1] -
The Oxetane Ring: Acts as a "solubility booster."[1][2][3][4] Unlike a gem-dimethyl or isopropyl group, the oxetane ring is highly polar and a strong hydrogen bond acceptor, significantly enhancing solubility in polar organic solvents and lowering
.[1]
Key Insight: This compound exhibits a "Polar-Aromatic" solubility signature .[1] It displays superior solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol) compared to its methyl-ester analog, while maintaining solubility in standard organic workup solvents (DCM, Ethyl Acetate).
Structural Analysis & Theoretical Solubility
To understand the solubility profile, we must map the solvent interactions available to the molecule.[1]
Physicochemical Descriptors[1][5][6][7][8]
-
H-Bond Donors (HBD): 1 (Primary aromatic amine
).[1] -
H-Bond Acceptors (HBA): 3 (Ester carbonyl, Ester oxygen, Oxetane ether oxygen ).
-
Dipole Moment: High.[1] The oxetane ring creates a significant local dipole, enhancing interaction with polar solvents.
-
Lipophilicity (
): Estimated ~1.5 – 2.[1]0. The oxetane reduces by ~1.0 unit compared to an isosteric isopropyl group, making the molecule less "greasy" and more solvent-compatible.[1]
Solvation Mechanism Diagram
The following diagram illustrates how different solvent classes stabilize the molecule.
Figure 1: Mechanistic solvation map showing how the oxetane ring and anthranilate core interact with various solvent classes.
Predicted Solubility Profile (Semi-Quantitative)
Based on the solubility of Methyl 2-amino-3-methylbenzoate (CAS 22223-49-0) and the
Table 1: Solubility Classification by Solvent Class
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>100 mg/mL) | Preferred for stock solutions.[1] The oxetane oxygen and ester carbonyl interact strongly with DMSO.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvent for synthesis and extraction. Solubilizes the aromatic core effectively.[1] |
| Esters & Ketones | Ethyl Acetate, Acetone, THF | Good (20–50 mg/mL) | Standard solvents for reaction workup. Acetone solubility is enhanced by the oxetane polarity.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate to Good (10–30 mg/mL) | Solubility decreases as alcohol chain length increases (MeOH > EtOH > IPA). Heating may be required for IPA.[1] |
| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | Moderate | 1,4-Dioxane is excellent; MTBE and Et2O are moderate.[1] Useful for precipitation/crystallization.[1] |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | The polar oxetane ring makes this compound "oil-phobic."[1] These are ideal anti-solvents for crystallization.[1] |
| Water | Water, PBS Buffer | Low (<0.5 mg/mL) | While oxetane improves aqueous solubility vs. alkyl esters, the aromatic core dominates, keeping it low. Requires co-solvents (e.g., 5% DMSO). |
Experimental Determination Protocol
Workflow Diagram
Figure 2: Standard operating procedure for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation: Weigh approximately 10 mg of Oxetan-3-yl 2-amino-3-methylbenzoate into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent (e.g., Methanol).
-
Equilibration: Cap the vial and place it in a thermomixer or shaker. Agitate at 25°C ± 0.5°C for 24 hours .
-
Why 24h? This ensures the system reaches thermodynamic equilibrium, distinguishing it from "kinetic" solubility (which is often higher but unstable).
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility).
-
-
Quantification:
Applications in Synthesis & Formulation
Understanding this profile allows for optimized process chemistry:
-
Recrystallization Strategy:
-
Reaction Solvent:
-
Chromatography:
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link[1]
-
Key Finding: Establishes oxetane as a polar, metabolic-stable bioisostere for gem-dimethyl groups, significantly improving solubility.[1]
-
-
Li, Y., et al. (2019). "Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents." Journal of Chemical & Engineering Data. Link[1]
- Key Finding: Provides the baseline solubility data for the anthranil
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link[1]
- Key Finding: Reviews the hydrogen-bond accepting capability of the oxetane oxygen and its impact on solv
-
PubChem Compound Summary. "Methyl 2-amino-3-methylbenzoate (CAS 22223-49-0)."[1] National Center for Biotechnology Information.[1] Link[1]
-
Key Finding: Physical properties of the closest structural analog used for comparative profiling.[1]
-
The Oxetane Ring: A Compact Scaffold Revolutionizing Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Initially perceived as a niche structural motif, its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure has proven to be a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive overview of the role of oxetane rings in medicinal chemistry, delving into their fundamental properties, strategic applications as bioisosteres, and their impact on drug design. We will explore key case studies, provide detailed synthetic protocols, and offer insights into the future of this versatile scaffold in the pursuit of novel therapeutics.
The Allure of the Strained Ring: Unique Physicochemical Properties and Their Impact
The oxetane ring's utility in drug discovery stems from its distinct structural and electronic features. The inherent ring strain of approximately 106 kJ/mol, while less than that of an epoxide, contributes to its unique geometry and reactivity.[5][6] This strained C-O-C bond angle exposes the oxygen's lone pairs, making the oxetane an excellent hydrogen bond acceptor, often more so than other cyclic ethers like tetrahydrofuran.[6][7]
The incorporation of an oxetane can profoundly influence a molecule's properties in several key ways:
-
Enhanced Aqueous Solubility: One of the most significant advantages of incorporating an oxetane is the dramatic improvement in aqueous solubility.[4][8] Replacing a lipophilic group, such as a gem-dimethyl group, with a polar oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[8][9] This is a critical parameter for improving the oral bioavailability of drug candidates.
-
Reduced Lipophilicity (LogD): Oxetane-containing molecules are generally less lipophilic than their carbocyclic or gem-dimethyl counterparts.[8][10] This reduction in LogD can be advantageous for minimizing off-target effects and improving a compound's overall drug-like properties.
-
Modulation of Basicity (pKa): The strong electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity of nearby amines.[3][4] Placing an oxetane alpha to an amine can decrease its pKa by approximately 2.7 units, a useful strategy for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4]
-
Improved Metabolic Stability: Oxetanes can serve as metabolically robust isosteres for more labile functionalities like gem-dimethyl groups or carbonyls.[8][10] By blocking sites of oxidative metabolism, the oxetane ring can enhance a drug candidate's half-life and reduce the formation of undesirable metabolites.[8][11]
-
Increased Three-Dimensionality: The non-planar, puckered conformation of the oxetane ring introduces three-dimensionality into otherwise flat molecules.[1][2] This increased sp³ character can lead to improved target selectivity and better pharmacokinetic profiles.[2]
Data Presentation: Physicochemical Property Comparison
The following table summarizes the impact of oxetane incorporation on key physicochemical properties compared to common structural motifs.
| Property | Methylene (-CH₂-) | gem-Dimethyl (-C(CH₃)₂-) | Carbonyl (C=O) | Oxetane (-C(CH₂)₂O-) | Impact of Oxetane Incorporation |
| Polarity | Low | Low | High | High | Significant Increase |
| Solubility | Low | Very Low | Moderate | High | Dramatic Improvement [8][12] |
| Lipophilicity (LogP) | Moderate | High | Low | Low | Significant Decrease [8] |
| Metabolic Stability | Variable (prone to oxidation) | Often labile | Can be reduced | Generally High | Enhancement [8][10] |
| H-Bond Acceptor | No | No | Yes | Yes (strong) | Introduction of strong H-bond acceptor [6][7] |
| Molecular Weight | 14 | 42 | 28 | 58 | Moderate Increase |
| Three-Dimensionality | Low | Moderate | Low | High | Significant Increase [1][2] |
The Art of Mimicry: Oxetanes as Versatile Bioisosteres
A cornerstone of the oxetane's utility is its role as a bioisostere, a chemical substituent that can be interchanged with another to modulate a molecule's properties while retaining or improving its biological activity.[4]
A Polar Alternative to the gem-Dimethyl Group
The oxetane ring is an excellent bioisostere for the gem-dimethyl group.[4][8] While occupying a similar steric volume, the oxetane introduces polarity and a hydrogen bond acceptor, which can lead to more favorable interactions with the biological target and an improved ADME profile.[8][13] This substitution can disrupt unfavorable lipophilic interactions and block metabolically susceptible C-H bonds.[4]
A Stable Surrogate for the Carbonyl Group
Oxetanes also serve as effective non-classical isosteres for carbonyl groups.[1][7] They possess a similar dipole moment and lone pair orientation, allowing them to maintain crucial hydrogen bonding interactions with protein targets.[1][2] However, unlike carbonyls, which can be susceptible to enzymatic reduction or attack by nucleophiles, the oxetane ring is generally more chemically and metabolically stable.[10] This can be particularly advantageous in overcoming drug resistance mechanisms or improving a compound's stability.
Caption: Oxetane as a versatile bioisostere.
Strategic Applications in Drug Discovery and Development: Case Studies
The theoretical advantages of oxetane incorporation have been successfully translated into the development of numerous clinical candidates and approved drugs.[3][14]
-
Rilzabrutinib: This recently approved Bruton's tyrosine kinase (BTK) inhibitor features a pendant oxetane moiety.[3][14] The oxetane was strategically introduced to modulate the basicity of an adjacent amine, thereby reducing off-target effects.[3][14]
-
Fenebrutinib: In this BTK inhibitor for multiple sclerosis, the oxetane ring was incorporated to lower the pKa of a piperazine ring, a modification that was crucial for overcoming hepatotoxicity issues observed in earlier analogs.[1][2]
-
Ziresovir: An antiviral for respiratory syncytial virus (RSV), ziresovir utilizes an oxetane to control the conformation and basicity of the molecule, leading to enhanced potency.[1][2]
-
Lanraplenib: This spleen tyrosine kinase (SYK) inhibitor exemplifies the use of a piperazine-oxetane as a more metabolically stable isostere of a morpholine ring, which also helped to reduce planarity and improve drug-like properties.[1][2]
These examples highlight a recurring theme: the oxetane ring is often introduced during lead optimization to address specific liabilities such as poor solubility, metabolic instability, or off-target activity.[1]
Synthetic Strategies for Oxetane Scaffolds
The growing interest in oxetanes has spurred the development of efficient and scalable synthetic methods. While numerous approaches exist, a common and reliable method for the synthesis of 3-substituted oxetanes involves the intramolecular cyclization of a 1,3-diol precursor.
Experimental Protocol: Synthesis of 3-Aryloxetan-3-ol
This protocol describes a general procedure for the synthesis of a 3-aryloxetan-3-ol, a versatile intermediate for further functionalization.
Step 1: Epoxidation of an Allylic Alcohol
-
Dissolve the desired allylic alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the resulting epoxy alcohol by column chromatography.
Step 2: Intramolecular Ring-Opening and Cyclization
-
Dissolve the purified epoxy alcohol (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a strong, non-nucleophilic base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired 3-aryloxetan-3-ol.
Caption: General synthetic workflow for 3-substituted oxetanes.
Challenges and Future Perspectives
Despite their numerous advantages, the use of oxetanes is not without challenges. The synthesis of certain substituted oxetanes can be complex, and the stability of the oxetane ring under harsh reaction conditions needs to be considered during synthetic planning.[1] Furthermore, while generally stable, the ring can be opened under certain metabolic conditions, a factor that requires careful evaluation during preclinical development.[3]
The future of oxetanes in medicinal chemistry appears bright. As synthetic methodologies continue to improve, we can expect to see the incorporation of more complex and diverse oxetane scaffolds into drug candidates.[3][14] The exploration of oxetanes as not just pendant groups but as core structural elements presents an exciting frontier.[3][14] Their ability to fine-tune physicochemical properties with remarkable precision ensures that the oxetane ring will remain a valuable tool in the medicinal chemist's arsenal for years to come.
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Introduction: Navigating the Chemistry of a Novel Building Block
An In-Depth Technical Guide to the Safe Handling of Oxetan-3-yl 2-amino-3-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Oxetan-3-yl 2-amino-3-methylbenzoate represents a confluence of chemical functionalities poised for application in modern drug discovery. The incorporation of an oxetane ring is a contemporary strategy in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability, while also exploring new chemical space.[1] The oxetane moiety, particularly when 3,3-disubstituted, can serve as a bioisostere for gem-dimethyl or carbonyl groups, potentially circumventing specific enzymatic degradation pathways or improving compound lipophilicity without a significant increase in molecular weight.[1]
This guide provides a comprehensive safety and handling framework for Oxetan-3-yl 2-amino-3-methylbenzoate. As specific safety data for this compound is not extensively published, this document synthesizes information from structurally related molecules, including methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate and methyl 2-amino-3-methylbenzoate, to establish a robust safety protocol.[2][3] The principles outlined herein are grounded in established laboratory safety practices and are designed to empower researchers to work with this compound confidently and securely.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling.
-
IUPAC Name: Oxetan-3-yl 2-amino-3-methylbenzoate
-
CAS Number: Data not available. For a structurally related compound, methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate, the CAS is 2230200-74-3.[3][4]
-
Molecular Formula: C12H15NO3
-
Molecular Weight: 221.25 g/mol
The following table summarizes key physicochemical properties, with data extrapolated from closely related analogs for guidance.
| Property | Value | Remarks / Source |
| Appearance | Expected to be a solid or low-melting solid. | Based on the analog Methyl 2-amino-3-methylbenzoate.[2] |
| Melting Point | 25 - 29 °C / 77 - 84.2 °F | Data for Methyl 2-amino-3-methylbenzoate.[2] |
| Boiling Point | ~153 °C / ~307.4 °F | Data for Methyl 2-amino-3-methylbenzoate.[2] |
| Solubility | No data available. | The oxetane moiety is often included to improve aqueous solubility.[1] |
Section 2: Hazard Identification and GHS Classification
Based on its constituent functional groups (aromatic amine, benzoate ester, oxetane), Oxetan-3-yl 2-amino-3-methylbenzoate is anticipated to present several hazards. The following GHS classification is projected based on data from analogous compounds.[3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
Hazard Pictograms:
Signal Word: Warning [5]
Summary of Potential Health Effects:
-
Ingestion: Harmful if swallowed.[3]
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[2][3][5]
-
Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[2][3][5]
-
Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[3]
-
Carcinogenicity: No components of structurally similar products are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA at levels greater than or equal to 0.1%.[3][6]
Section 3: Safe Handling and Personal Protection
A proactive approach to exposure control is paramount. The following protocols are designed to minimize risk during handling.
Engineering Controls
The primary method for controlling exposure is to handle the compound within a certified chemical fume hood.[7] This is crucial to prevent inhalation of any dust or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.[2][7]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[2][3]
-
Skin Protection:
-
Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required. If dusts or aerosols are generated outside of a fume hood, a NIOSH-approved particulate respirator should be used.[2]
Hygiene Practices
Adherence to good industrial hygiene and safety practices is essential.
-
Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[3][9]
-
Do not eat, drink, or smoke in laboratory areas.[9]
-
Remove contaminated clothing and wash it before reuse.[5][7]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for safely handling Oxetan-3-yl 2-amino-3-methylbenzoate.
Caption: Workflow for Safe Laboratory Handling.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] A recommended storage temperature, based on analogs, is between 2-8°C.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Other Precautions: The related compound methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is noted as being light-sensitive.[3] Therefore, storage in an amber vial or in a dark location is recommended.
Section 5: Emergency Procedures and First Aid
In the event of an accidental exposure, rapid and correct response is critical.
-
Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, consult a physician.[3][7]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Call a poison center or doctor immediately.[3][9]
First-Aid Decision Pathway
Caption: Decision Tree for First-Aid Response.
Section 6: Accidental Release and Disposal
-
Spill Cleanup: For a small spill, wear appropriate PPE, avoid creating dust, and gently sweep or scoop the material into a suitable, closed container for disposal. Clean the spill area thoroughly. Do not let the product enter drains.[3][8]
-
Waste Disposal: Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be entrusted to a licensed waste disposal company.[3][9]
References
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- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 3-Hydroxymethyl-3-methyl-oxetane.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Benzoic acid, 3-amino-, methyl ester.
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Technical Guide: Strategic Utilization of 2-Amino-3-Methylbenzoate in Drug Discovery
Executive Summary
This technical guide analyzes the synthetic utility and pharmacological potential of 2-amino-3-methylbenzoate (also known as 3-methylanthranilic acid esters). While often overshadowed by its unmethylated parent (anthranilic acid), the 3-methyl derivative offers a distinct "ortho-effect." This steric influence restricts conformational rotation, enhances metabolic stability against N-acetylation, and locks bio-active conformations in downstream heterocycles. This guide focuses on its critical role as a precursor for quinazolin-4(3H)-one EGFR inhibitors, detailing synthetic protocols, Structure-Activity Relationships (SAR), and validated experimental workflows.
Part 1: The Ortho-Effect & Chemical Logic
Structural Bioisosterism
The 2-amino-3-methylbenzoate scaffold is a "privileged structure" in medicinal chemistry. The methyl group at the C3 position plays a dual role:
-
Conformational Locking: It creates steric clash with the adjacent amine (C2) and carbonyl (C1) groups. In cyclized derivatives like quinazolinones, this forces the C2-substituent out of planarity, often improving selectivity for deep hydrophobic pockets in kinases (e.g., EGFR, VEGFR).
-
Metabolic Shielding: The C3-methyl group sterically hinders enzymatic attack at the N-position, potentially prolonging the half-life of amide derivatives compared to their non-methylated analogs.
Primary Synthetic Routes to the Scaffold
If the core scaffold is not commercially sourced, it is synthesized via two primary industrial routes. The choice depends on the availability of precursors and tolerance for high-pressure hydrogenation.
Route A: Nitro-Reduction (High Purity)
-
Precursor: 3-methyl-2-nitrobenzoic acid.
-
Reagent: H₂ / Pd-C (5%).
-
Mechanism: Catalytic hydrogenation reduces the nitro group to an amine.
-
Advantage: High yield (>95%), clean workup.
Route B: Hofmann Rearrangement (Alternative)
-
Precursor: 3-methylphthalimide.
-
Reagent: NaOBr / NaOH.
-
Mechanism: Degradation of the imide to the amino acid.
-
Advantage: Avoids high-pressure hydrogen; uses inexpensive reagents.
Part 2: Synthesis of Quinazolinone EGFR Inhibitors[1]
The most high-value application of 2-amino-3-methylbenzoate is the synthesis of 3-methyl-quinazolin-4(3H)-one derivatives, which act as potent EGFR tyrosine kinase inhibitors.
Reaction Pathway Visualization
The following diagram outlines the conversion of methyl 2-amino-3-methylbenzoate into a bio-active EGFR inhibitor (Compound 5k series).
Detailed Experimental Protocol
Target: Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one (Key Intermediate).
Rationale: This intermediate contains a reactive alkyl chloride handle, allowing for the rapid generation of libraries by coupling with various nucleophiles (phenols, amines) to probe the EGFR binding pocket.
Protocol:
-
Amidation: Dissolve methyl 2-amino-3-methylbenzoate (10 mmol) in THF (15 mL). Add 30% aqueous methylamine (15 mmol) dropwise. Stir at room temperature for 1 hour. Monitor by TLC until ester is consumed. Evaporate solvent to yield 2-amino-N-methylbenzamide.[3]
-
Cyclization: Dissolve the crude amide (from step 1) in glacial acetic acid (50 mL). Add chloroacetyl chloride (30 mmol) cautiously.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 10 hours. The acetic acid acts as both solvent and catalyst for the dehydration-cyclization.
-
Workup: Evaporate the acetic acid under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃.
-
Purification: Filter the resulting precipitate. Recrystallize from ethanol to obtain the white solid product.
-
Validation: ¹H NMR (CDCl₃) should show a singlet at ~4.65 ppm (CH₂Cl) and ~3.76 ppm (N-CH₃).
-
Part 3: Medicinal Chemistry & SAR Data[4][5][6]
Recent studies have evaluated derivatives of this scaffold against non-small cell lung cancer (NSCLC) cell lines.[1] The 3-methyl group on the quinazolinone ring (derived from the N-methyl amide) and the substitution pattern on the pendant phenyl ring are critical for activity.
Structure-Activity Relationship (SAR) Table
The table below summarizes the inhibitory activity of derivatives synthesized from the 2-amino-3-methylbenzoate core against Wild Type EGFR Kinase (EGFRwt-TK).
| Compound ID | R-Group Substitution (Phenyl Ring) | IC50 (nM) - EGFRwt | Mechanism of Action |
| Gefitinib | (Reference Drug) | 33.0 | ATP Competitive Inhibitor |
| Comp 5g | 3-Fluoro | 45.2 | H-bond donor to Met793 |
| Comp 5k | 3,4-Difluoro | 10.0 | G2/M Phase Arrest / Apoptosis |
| Comp 5l | 3,5-Difluoro | 18.5 | Hydrophobic interaction |
| Comp 5n | 4-Trifluoromethyl | >100 | Steric clash in pocket |
Analysis:
-
Compound 5k is the lead candidate, exhibiting 3x greater potency than Gefitinib.
-
Electronic Effect: Electron-withdrawing groups (Fluorine) at the 3,4-positions of the pendant phenyl ring enhance binding affinity, likely by influencing the acidity of the NH/CH interactions within the hydrophobic pocket.
-
Steric Constraint: The 3-methyl group on the quinazolinone core (from the original scaffold) is essential for orienting the molecule correctly within the ATP-binding site.
Part 4: Advanced Signaling Pathway
To understand why these derivatives work, we must visualize the downstream effects of EGFR inhibition by these molecules.
Part 5: Future Outlook & Stability
The 2-amino-3-methylbenzoate scaffold is currently being explored beyond simple condensation reactions.
-
C-H Activation: Palladium-catalyzed C-H activation of the C6 position is a growing area of interest, allowing for late-stage functionalization of the aromatic ring without pre-functionalized halogenated precursors.
-
Hybrid Molecules: Linking this scaffold with 1,2,3-triazoles via "Click Chemistry" is showing promise in creating dual-action inhibitors (e.g., EGFR + Tubulin polymerization inhibition).
Storage & Stability:
-
The methyl ester is stable at room temperature but should be stored under inert atmosphere (Argon) to prevent slow oxidation of the amine.
-
Safety: Unlike some unsubstituted anthranilates, the 3-methyl derivatives show a favorable toxicity profile in early ADMET studies, though standard PPE is required during synthesis due to potential irritation.
References
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Source: ResearchGate.[4] URL:[Link]
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Source: MDPI (Molecules). URL:[Link]
-
Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Source: Wiley Online Library / ResearchGate. URL:[Link]
-
2-Amino-3-methylbenzoic acid (Compound Summary). Source: PubChem. URL:[Link]
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Bioavailability predictions for Oxetan-3-yl 2-amino-3-methylbenzoate
An In-Depth Technical Guide to the Bioavailability Prediction of Oxetan-3-yl 2-amino-3-methylbenzoate
Abstract
Oral bioavailability is a critical determinant of a drug candidate's success, dictating the fraction of an administered dose that reaches systemic circulation. This guide provides a comprehensive, multi-tiered strategy for the robust prediction of oral bioavailability for the novel chemical entity, Oxetan-3-yl 2-amino-3-methylbenzoate. We will explore a phased approach, beginning with rapid in silico profiling, progressing to definitive in vitro assays, and culminating in integrative in vivo pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the strategic rationale behind each stage of the evaluation. By synthesizing predictive modeling with empirical data, this framework enables a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, facilitating informed decision-making in the drug discovery pipeline.
Introduction: Deconstructing the Candidate
Oxetan-3-yl 2-amino-3-methylbenzoate is a small molecule possessing distinct structural motifs that are anticipated to govern its pharmacokinetic behavior. A predictive assessment of its bioavailability must consider the interplay of these features:
-
The Oxetane Ring: This four-membered heterocycle has gained significant traction in medicinal chemistry.[1] Its incorporation is often a deliberate strategy to enhance aqueous solubility, improve metabolic stability, and modulate the basicity of adjacent amines.[2][3] The polar, sp3-rich nature of the oxetane can shield against oxidative metabolism by cytochrome P450 (CYP) enzymes and may reduce lipophilicity, which can be advantageous for overall drug-like properties.[4][5]
-
The 2-amino-3-methylbenzoate Core: This aromatic ester structure presents two key considerations. The amino and methyl substitutions on the phenyl ring will influence lipophilicity and potential metabolic pathways. Crucially, the ester linkage is a potential site of hydrolysis by esterase enzymes present in the gastrointestinal tract, blood, and liver.[6] This susceptibility to hydrolysis is a primary metabolic liability that must be quantified.
-
Overall Physicochemical Profile: The combination of these groups will define the molecule's molecular weight, polarity (LogP/LogD), hydrogen bonding capacity, and ionization state (pKa), all of which are fundamental drivers of passive diffusion and transporter interaction.
This guide will systematically evaluate how these structural features translate into tangible pharmacokinetic properties.
Phase I: In Silico Profiling & Early Assessment
Core Physicochemical & ADME Predictions
Using established platforms such as pkCSM, SwissADME, or other proprietary models, we can generate initial estimates for key parameters.[10] These tools use quantitative structure-activity relationship (QSAR) models built from large datasets of experimentally-verified compounds.[11][12]
Table 1: Illustrative In Silico Predictions for Oxetan-3-yl 2-amino-3-methylbenzoate (Note: This data is hypothetical and for illustrative purposes only. Actual values should be generated using validated software.)
| Parameter | Predicted Value | Implication for Bioavailability |
| Physicochemical | ||
| Molecular Weight | ~221.25 g/mol | Favorable (within Lipinski's Rule of 5) |
| LogP (Lipophilicity) | 1.8 - 2.5 | Optimal range for passive diffusion |
| Aqueous Solubility | > 100 µM | Likely not solubility-limited |
| pKa (most basic) | 3.5 - 4.5 (aniline) | Weakly basic; ionization state will vary in GI tract |
| Pharmacokinetics | ||
| Caco-2 Permeability | > 10 x 10⁻⁶ cm/s | Predicted to be highly permeable |
| P-gp Substrate | No | Low risk of active efflux from intestines[13] |
| CYP Inhibition | Low risk for major isoforms | Low potential for drug-drug interactions[14] |
| Total Clearance | Moderate | Suggests a balance of metabolism and excretion |
| Toxicity | ||
| hERG Inhibition | Unlikely | Reduced risk due to modulated basicity by oxetane[3][5] |
| Ames Mutagenicity | No | Low risk of genotoxicity |
Causality and Interpretation: The initial predictions are promising. The molecular size and predicted lipophilicity fall within a range conducive to good oral absorption. The oxetane moiety likely contributes to the favorable predicted solubility.[15] A critical prediction is the lack of P-glycoprotein (P-gp) substrate activity; P-gp is an efflux transporter in the intestine that can pump drugs back into the gut lumen, thereby reducing absorption.[13][16][17] The low risk of CYP inhibition is also a positive indicator for a clean drug-drug interaction profile.
Predictive Workflow
The logical progression of bioavailability assessment follows a path of increasing complexity and resource investment, where findings from one stage inform the next.
Caption: A multi-phase workflow for bioavailability prediction.
Phase II: In Vitro Experimental Verification
In vitro assays provide the first empirical data to confirm or refute the in silico predictions. These experiments isolate specific biological processes to quantify key ADME parameters.
Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption.[18] It utilizes a monolayer of Caco-2 cells, a human colorectal adenocarcinoma cell line, which differentiates to form tight junctions and expresses key uptake and efflux transporters, thus mimicking the intestinal barrier.[19][20]
Caption: Workflow for the bidirectional Caco-2 permeability assay.
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21-24 days to allow for differentiation into a polarized monolayer.[21]
-
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the formation of tight junctions. A TEER value ≥200 Ω·cm² indicates a suitable monolayer.[22]
-
Transport Study Initiation:
-
The cell monolayers are washed with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A→B permeability: The test compound (typically 10 µM) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[19]
-
For B→A permeability: The compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[22]
-
-
Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specified time points (e.g., 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.
-
Analysis: The concentration of the compound in all samples is determined using a validated LC-MS/MS method.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of active efflux transporters.[13]
-
Table 2: Illustrative Caco-2 Permeability Results
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Test Compound | 15.2 ± 1.1 | 18.1 ± 1.5 | 1.19 | High |
| Propranolol (High) | 20.5 ± 1.8 | 22.3 ± 2.0 | 1.09 | High |
| Atenolol (Low) | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.25 | Low |
| Digoxin (P-gp Substrate) | 0.8 ± 0.2 | 12.4 ± 2.5 | 15.5 | Low (Efflux) |
Interpretation: The hypothetical data supports the in silico prediction. A high Papp (A→B) value, comparable to the high permeability control (Propranolol), suggests efficient passive diffusion across the intestinal epithelium.[19] An efflux ratio near 1 confirms the compound is not a significant substrate for efflux transporters like P-gp.[21]
Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by key drug-metabolizing enzymes, providing an estimate of its intrinsic clearance (Clint).[23] For this compound, we will use pooled human and rat liver microsomes, which are subcellular fractions containing a high concentration of Phase I (CYP450s) and Phase II (e.g., UGTs) enzymes.[24][25]
Caption: Workflow for the liver microsomal stability assay.
-
Preparation: A reaction mixture is prepared containing the test compound (typically 1 µM final concentration) and liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[26][27]
-
Pre-incubation: The mixture is pre-warmed to 37°C for 5-10 minutes.
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (1 mM final concentration). A parallel incubation without NADPH serves as a negative control to assess non-NADPH-dependent degradation (e.g., esterase activity).[27]
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26]
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is transferred for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Calculation:
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: t½ (min) = 0.693 / k
-
Intrinsic Clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
-
Table 3: Illustrative Metabolic Stability Results
| Species | t½ (min) | Clint (µL/min/mg protein) | Stability Class |
| Human | 45 | 30.8 | Moderate |
| Rat | 32 | 43.3 | Moderate |
| Verapamil (Low Stability) | 8 | 173.3 | Low |
| Carbamazepine (High Stability) | > 120 | < 11.5 | High |
Interpretation: The moderate stability suggests the compound is metabolized, but not so rapidly as to preclude good oral bioavailability. The similarity between human and rat clearance provides confidence in using the rat as a preclinical model for in vivo studies. The ester linkage is a likely site of metabolism, and further metabolite identification studies could confirm hydrolysis to the corresponding carboxylic acid.
Phase III: In Vivo Pharmacokinetic (PK) Study
The definitive measure of bioavailability comes from an in vivo study in a preclinical species, typically the rat.[28] This integrated systems-level experiment assesses all ADME processes simultaneously.[29]
Study Design
A crossover study design is often employed. A cohort of male Sprague-Dawley or Wistar rats receive the compound via two different routes of administration with a washout period in between.[30]
-
Intravenous (IV) Administration: A bolus dose (e.g., 1 mg/kg) is administered directly into the bloodstream (typically via the tail vein). This serves as the 100% bioavailable reference, as it bypasses absorption entirely.[31]
-
Oral (PO) Administration: A dose (e.g., 5 mg/kg) is administered via oral gavage.
Blood samples are collected from each animal at a series of time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dose.[32] Plasma is separated and the concentration of the parent drug is quantified by LC-MS/MS.
Pharmacokinetic Parameter Calculation
The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to derive key PK parameters.
Table 4: Illustrative Rat Pharmacokinetic Parameters
| Parameter | Definition | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) |
| Cmax | Maximum observed plasma concentration | 250 ng/mL | 480 ng/mL |
| Tmax | Time to reach Cmax | 5 min | 1.0 hr |
| AUC₀-inf | Area under the concentration-time curve | 375 ng·hr/mL | 1125 ng·hr/mL |
| CL | Clearance | 2.67 L/hr/kg | - |
| Vdss | Volume of distribution at steady state | 3.5 L/kg | - |
| t½ | Terminal half-life | 4.8 hr | 5.1 hr |
| F (%) | Oral Bioavailability | - | 60% |
Calculation of Oral Bioavailability (F): The absolute oral bioavailability is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.[33]
F (%) = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100 F (%) = (1125 / 375) * (1 / 5) * 100 = 60%
Conclusion: Integrated Bioavailability Prediction
By integrating the data from all three phases, we can construct a comprehensive and well-supported prediction for the oral bioavailability of Oxetan-3-yl 2-amino-3-methylbenzoate.
-
In Silico predictions provided an optimistic early assessment, suggesting high permeability and low efflux, which was subsequently confirmed.
-
In Vitro assays provided quantitative, empirical evidence. The high Caco-2 permeability (Papp = 15.2 x 10⁻⁶ cm/s) and low efflux ratio (ER = 1.19) confirmed excellent potential for intestinal absorption.[18][19] The moderate metabolic stability in both human and rat liver microsomes (Clint = 30.8 and 43.3 µL/min/mg protein, respectively) indicated that while the compound is cleared, it is not subject to rapid first-pass metabolism that would eliminate it before reaching systemic circulation.[24][26]
-
In Vivo studies provided the definitive answer. The rat PK study yielded an absolute oral bioavailability of 60% .
Final Assessment: An oral bioavailability of 60% is considered excellent for a drug discovery candidate. This result is consistent with the preceding in vitro data, which demonstrated high membrane permeability and moderate metabolic clearance. The physicochemical properties conferred by the oxetane ring likely contributed positively by ensuring adequate solubility and metabolic stability.[2][3] Based on this multi-faceted evaluation, Oxetan-3-yl 2-amino-3-methylbenzoate exhibits a promising pharmacokinetic profile for further development as an orally administered therapeutic agent.
References
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- Caco2 assay protocol. (n.d.). Vertex Pharmaceuticals.
-
The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC. (2009). The AAPS Journal. [Link]
- Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
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The role of transporters in the pharmacokinetics of orally administered drugs. (2009). The AAPS Journal. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). National Institutes of Health. [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. [Link]
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Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC. (2026). Annual Review of Pharmacology and Toxicology. [Link]
- metabolic stability in liver microsomes. (n.d.). Mercell.
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Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2021). RSC Publishing. [Link]
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Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025). DrugPatentWatch. [Link]
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Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]
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ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
-
Caco-2 Permeability In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
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Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Expert Opinion on Drug Discovery. [Link]
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Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
-
ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]
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pkCSM - Biosig Lab. (n.d.). [Link]
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Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2019). Pharmacology & Pharmacy. [Link]
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025).
-
Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC. (n.d.). The AAPS Journal. [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]
- Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Molecular Pharmaceutics.
-
In Vivo PK and TK. (n.d.). BioDuro. [Link]
-
methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate. (n.d.). PubChem. [Link]
- Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). Scientific Reports.
- A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. (2025).
-
Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. (2021). Diva-portal.org. [Link]
-
QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. (2025). MDPI. [Link]
-
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (2025). MDPI. [Link]
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Technical Support Center: Synthesis of Oxetan-3-yl 2-amino-3-methylbenzoate
Welcome to the technical support center for the synthesis of Oxetan-3-yl 2-amino-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing Oxetan-3-yl 2-amino-3-methylbenzoate?
The synthesis of this target molecule involves an esterification between 2-amino-3-methylbenzoic acid and oxetan-3-ol. This reaction can be challenging due to the steric hindrance from the ortho-methyl group and the potential for side reactions involving the aniline amine. The most common and effective methods are coupling-agent-mediated esterifications and the Mitsunobu reaction.
-
Steglich Esterification: This is often the first-choice method due to its mild reaction conditions. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3] The reaction proceeds at room temperature and is tolerant of many functional groups.[2]
-
Yamaguchi Esterification: This method is particularly effective for sterically hindered substrates.[4][5] It involves the formation of a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[4][6]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of configuration.[7] It uses a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] While effective, it can be sensitive to the acidity of the nucleophile and may require careful optimization of reagent addition.[8]
The choice of method depends on substrate sensitivity, scale, and available purification techniques.
Q2: My Steglich esterification yield is low. What are the common causes and how can I fix them?
Low yields in Steglich esterifications are a frequent issue, especially with hindered substrates. The primary culprits are often side reactions, incomplete conversion, or issues with reagent quality.
-
N-Acylurea Formation: This is the most common side reaction. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.[2]
-
Solution: The addition of a catalytic amount of DMAP is crucial. DMAP acts as a more potent nucleophile, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to the N-acylurea.[1][9] Ensure you are using at least 0.1 equivalents of DMAP.
-
-
Steric Hindrance: The 3-methyl group on the benzoic acid and the secondary nature of oxetan-3-ol create a sterically demanding environment, slowing down the desired reaction.
-
Solution: Increase the reaction time (up to 24-48 hours) and ensure efficient stirring. You may also consider slightly increasing the equivalents of the coupling agent and alcohol (e.g., 1.2-1.5 equivalents each).
-
-
Reagent Quality: DCC and EDC are sensitive to moisture. Old or improperly stored reagents can be partially hydrolyzed, leading to lower reactivity.
-
Solution: Use freshly opened bottles of coupling agents or purify them if necessary. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Solvent Choice: The choice of solvent can impact reaction rates and solubility.
-
Solution: Dichloromethane (DCM) is the most common solvent.[9] However, for substrates with poor solubility, solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) can be used, although they can make workup more challenging.
-
Q3: I see a white precipitate in my reaction mixture and a persistent impurity in my crude NMR. What is it and how do I remove it?
This is a classic issue when using DCC. The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of DCC.[9] DCU has notoriously poor solubility in many common organic solvents, but a significant amount can remain in solution, complicating purification.[10][11]
Effective Removal Strategies:
-
Filtration: The bulk of the DCU can be removed by filtering the reaction mixture through a pad of Celite®.
-
Precipitation/Crystallization: After filtration, concentrate the filtrate. Redissolve the crude product in a solvent where the desired ester is soluble but DCU is not.
-
Acid Wash: To remove the DMAP catalyst, perform an aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). Be cautious if your target molecule has acid-sensitive groups (the oxetane ring can be sensitive to strong acids).[10][12]
-
Chromatography: If trace amounts of DCU persist, it can often be removed by flash column chromatography. A change in the solvent system may be required to achieve good separation.[10]
Q4: Are there alternatives to DCC that produce water-soluble byproducts?
Yes, using a coupling agent that generates a water-soluble urea byproduct can significantly simplify the workup procedure.
-
EDC (or EDCI): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide is a popular alternative. Its corresponding urea byproduct is soluble in water and can be easily removed with a simple aqueous wash.[3] It is often used as its hydrochloride salt.
-
DIC: N,N'-Diisopropylcarbodiimide is another option. The resulting diisopropylurea (DIU) is more soluble in organic solvents than DCU, which can sometimes make its removal from non-polar products more difficult than DCU, but it can also prevent it from precipitating and halting the reaction.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling agent (hydrolyzed).2. Insufficient DMAP catalyst.3. Steric hindrance slowing the reaction.4. In the Mitsunobu reaction, incorrect pKa of the acid or wrong reagent addition order. | 1. Use a fresh bottle of DCC/EDC.2. Ensure at least 0.1 eq. of DMAP is used in Steglich esterification.3. Increase reaction time to 24-48h; consider switching to Yamaguchi esterification.4. For Mitsunobu, pre-form the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and then the acid.[7] |
| Formation of N-Acylurea Side Product | O-acylisourea intermediate rearranges before reacting with the alcohol. | Increase the amount of DMAP (up to 0.3 eq.) to accelerate the formation of the more reactive acylpyridinium intermediate.[1] |
| Persistent DCU/DIU Impurity | Byproduct from DCC/DIC is co-soluble with the product. | 1. Filter the crude reaction mixture.2. After concentrating, add cold acetone or diethyl ether to precipitate the urea byproduct.[10]3. Refrigerate the solution (-20°C) for several hours then filter.4. Optimize chromatography conditions. |
| Product Decomposition | Oxetane ring is sensitive to acidic conditions. | 1. Avoid strong acid catalysts (e.g., H₂SO₄ in Fischer esterification).[13]2. During workup, use a milder acid wash (e.g., saturated NH₄Cl or 5% citric acid) instead of 1M HCl.[12] |
Experimental Protocols & Methodologies
Protocol 1: Steglich Esterification using EDC
This protocol is recommended for its simplified, water-based workup.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-3-methylbenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add oxetan-3-ol (1.2 eq.) followed by DMAP (0.15 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent: Add EDC·HCl (1.5 eq.) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% citric acid solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Mitsunobu Reaction
This protocol is an alternative that may provide better yields if the Steglich esterification fails.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-3-methylbenzoic acid (1.5 eq.), oxetan-3-ol (1.0 eq.), and triphenylphosphine (PPh₃) (1.5 eq.).
-
Dissolution: Dissolve the components in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 20-30 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by chromatography. The triphenylphosphine oxide and hydrazine byproducts are typically less polar than the desired ester and will elute first.
-
-
Purification: Purify by flash column chromatography on silica gel. It may be beneficial to first pass the crude material through a short plug of silica to remove the majority of the byproducts before fine purification.
Visual Diagrams & Workflows
Caption: Troubleshooting workflow for a low-yielding Steglich esterification.
References
-
Wikipedia. Yamaguchi esterification. [Link]
-
ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]
-
Nottingham ePrints. New Directions in the Mitsunobu Reaction. [Link]
-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
- Google Patents. US4135050A - Process for preparing anthranilic acid esters.
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
-
NPTEL Archive. 5.2.2 Synthesis of Esters. [Link]
-
Chem-Station. 山口ラクトン化反応【Yamaguchi Esterification】. [Link]
-
National Center for Biotechnology Information. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
- Google Patents.
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Royal Society of Chemistry. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. [Link]
- Google Patents. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
- Google Patents.
-
Reddit. Esterification/Amidation Problems. [Link]
- Google Patents. DE2636423B1 - Process for the production of anthranilic acid esters.
-
とらおの有機化学. Yamaguchi Macrolactonization is a classic reaction for lactone synthesis. [Link]
-
Science of Synthesis. Oxetanes and Oxetan-3-ones. [Link]
- Google Patents.
-
Chemistry Stack Exchange. Removing DCC and its by-product from Steglich Esterfication. [Link]
-
Organic Chemistry Portal. Synthesis of oxetan-3-ones. [Link]
-
PubMed. Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Inchem.org. ANTHRANILATE DERIVATIVES. [Link]
-
YouTube. Yamaguchi Macrolactonization Reaction Mechanism. [Link]
-
The Royal Society of Chemistry. Development of Oxetane Modified Building Blocks for Peptide Synthesis. [Link]
-
Cheméo. Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). [Link]
-
University Website. Recrystallization of Benzoic Acid. [Link]
-
Blog. What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. [Link]
-
PubChem. 2-Amino-3-methylbenzoic acid. [Link]
-
University of Rochester. Acid to Ester - Common Conditions. [Link]
-
ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]
-
Chem-Station. 山口マクロラクトン化 Yamaguchi Macrolactonizaion. [Link]
-
Royal Society of Chemistry. Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. [Link]
- Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kazujuku.com [kazujuku.com]
- 5. Yamaguchiマクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学 [tora-organic.com]
- 6. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
Technical Support Center: Crystallization of Oxetan-3-yl 2-amino-3-methylbenzoate
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific physicochemical challenges of crystallizing Oxetan-3-yl 2-amino-3-methylbenzoate , a compound that combines a crystallization-prone anthranilate core with a chemically sensitive oxetane ring.
Executive Summary
The Challenge: Crystallizing Oxetan-3-yl 2-amino-3-methylbenzoate presents a "Stability-Solubility" paradox. The 2-amino-3-methylbenzoate (anthranilate) core typically requires polar protic solvents or elevated temperatures to dissolve and nucleate effectively. However, the oxetan-3-yl moiety is a strained four-membered ether ring that is highly susceptible to ring-opening polymerization (ROP) or hydrolysis under acidic conditions or prolonged thermal stress.
The Solution: This guide prioritizes Non-Acidic, Moderate-Polarity Solvent Systems and Controlled Cooling Profiles to maximize yield without compromising the oxetane integrity.
Module 1: Solvent Selection Strategy
How do I choose the right solvent without degrading the oxetane ring?
The "Golden Triangle" of Solvent Selection
For this specific substrate, your solvent choice must satisfy three criteria:
-
Chemical Inertness: Must have a pH ≥ 7 (neutral to slightly basic). Strictly avoid acidic solvents.
-
Solubility Differential: High solubility at
(40-50°C) and low solubility at (0-5°C). -
Functional Compatibility: Ability to solvate the amine (H-bond donor) and ester (H-bond acceptor) groups.
Recommended vs. Restricted Solvents
The following table summarizes solvent compatibility based on the oxetane stability profile [1, 2].
| Solvent Class | Specific Solvent | Status | Technical Rationale |
| Alcohols | Isopropanol (IPA) | ✅ Preferred | Excellent balance of polarity for anthranilates; mild enough to preserve oxetane at <60°C. |
| Alcohols | Ethanol (EtOH) | ✅ Preferred | Good solubility; often used in binary systems with water or heptane. |
| Esters | Ethyl Acetate (EtOAc) | ⚠️ Conditional | Good for solubility, but commercial grades may contain trace acetic acid. Must be acid-free. |
| Hydrocarbons | Toluene | ⚠️ Conditional | Good for temperature-dependent solubility but may cause "oiling out" if used alone due to low polarity. |
| Chlorinated | DCM / Chloroform | ❌ Restricted | Often acidic (HCl traces) and too good a solvent (poor yield). Promotes ring opening. |
| Acids | Acetic Acid | ⛔ FORBIDDEN | Will rapidly catalyze oxetane ring opening and polymerization. |
| Ketones | Acetone | ⚠️ Conditional | Good solubility, but risk of Schiff base formation with the primary amine (aniline) over time. |
Module 2: Stability & Degradation Logic
Why is my compound decomposing during crystallization?
The oxetane ring is the weak link. It possesses significant ring strain (~106 kJ/mol). In the presence of even weak Brønsted acids (like trace acetic acid in EtOAc) or Lewis acids, the oxygen atom protonates, making the adjacent carbons electrophilic and prone to nucleophilic attack (ring opening) [3].
Stability Decision Tree
Use the following logic flow to assess risk before starting your batch.
Figure 1: Decision logic for preventing oxetane degradation during solvent selection.
Module 3: Validated Crystallization Protocol
Standard Operating Procedure (SOP) for Cooling Crystallization
This protocol uses Isopropanol (IPA) as the primary solvent. It relies on the steep solubility curve of anthranilate esters in secondary alcohols [4].
Materials
-
Crude Oxetan-3-yl 2-amino-3-methylbenzoate
-
Solvent: Isopropanol (HPLC Grade, acid-free)
-
Anti-solvent (Optional): n-Heptane
Step-by-Step Workflow
-
Dissolution (The "Warm" Step):
-
Charge crude solid into the reactor.
-
Add IPA (5-7 volumes relative to solid weight).
-
Heat to 45-50°C . Do not exceed 60°C.
-
Agitate until fully dissolved. If haze persists, filter while warm (0.45 µm PTFE filter).
-
-
Nucleation Point:
-
Cool slowly to 35°C (approx. 0.5°C/min).
-
Seeding (Critical): Add 0.5-1.0 wt% of pure seed crystals at 35°C to prevent oiling out.
-
Hold for 30-60 minutes to allow a seed bed to establish.
-
-
Crystal Growth:
-
Cool from 35°C to 0-5°C over 2-3 hours.
-
Note: A slow ramp is essential. Rapid cooling often traps impurities or causes oiling.
-
-
Isolation:
-
Filter the slurry immediately at 0-5°C.
-
Wash the cake with 1 volume of cold IPA (0°C) or IPA/Heptane (1:1).
-
Vacuum dry at 30-35°C . Avoid high-temperature drying.
-
Process Flow Diagram
Figure 2: Optimized cooling crystallization workflow for Oxetan-3-yl 2-amino-3-methylbenzoate.
Module 4: Troubleshooting (FAQ)
Q1: The solution turned into a milky oil instead of crystals. What happened?
-
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops too fast or the solvent is too polar/non-polar for the specific concentration.
-
Fix: Re-heat to dissolve the oil. Add a "bridge solvent" (like a small amount of Toluene to IPA) or Seed the solution at a higher temperature (metastable zone). Do not crash cool.
Q2: My isolated solid is yellow/brown, but it should be off-white.
-
Diagnosis: Oxidation of the aniline (amino group) or decomposition of the oxetane.
-
Fix: Ensure the crystallization is performed under Nitrogen or Argon. Check your solvent for peroxides (common in ethers/IPA). If oxetane ring-opening occurred, you might see polymeric gum; check NMR for ring integrity.
Q3: Can I use Ethanol instead of IPA?
-
Answer: Yes, Ethanol is a viable alternative. However, Ethanol is more polar than IPA. You may need to use a lower temperature (-10°C) or add an anti-solvent (Heptane) to drive the yield, as the compound is likely more soluble in Ethanol.
Q4: I see a new impurity peak in HPLC after crystallization.
-
Diagnosis: Likely Oxetane Hydrolysis (opening to the diol) or Transesterification (if using MeOH/EtOH).
-
Fix: If using alcohol solvents, ensure temperatures are kept low (<50°C). If transesterification is observed (e.g., methyl ester forming while using methanol), switch to a non-nucleophilic solvent like Toluene/Heptane or IPA (sterically hindered).
References
-
Wipf, P., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (Discusses the stability profiles of oxetane rings and their sensitivity to acid).
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Highlights the physicochemical properties of oxetanes).
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry. Accounts of Chemical Research. (Mechanistic insights into ring-opening risks).
-
NIST Chemistry WebBook. 2-Amino-3-methylbenzoic acid data. (Used for inferring solubility properties of the anthranilate core).
Sources
Minimizing hydrolysis of Oxetan-3-yl esters
OXETANE CHEMISTRY TECHNICAL SUPPORT HUB Topic: Minimizing Hydrolysis of Oxetan-3-yl Esters Ticket ID: OX-3YL-STAB-001 Status: Open
Welcome to the Technical Support Center
Role: Senior Application Scientist Objective: To prevent the degradation of Oxetan-3-yl esters during synthesis, storage, and biological assaying.
You are likely experiencing one of two specific failure modes:
-
Saponification: The ester bond cleaves, leaving you with the carboxylic acid and oxetan-3-ol.
-
Ring Opening: The oxetane ring ruptures under acidic stress, destroying the core scaffold.
This guide treats your experiment as a system that requires strict parameter control.
Module 1: The "In-Vial" Issues (Chemical Stability)
The Core Problem: Oxetan-3-yl esters are chemically distinct from standard isopropyl or ethyl esters. The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect ($ -I $).
-
Consequence: This pulls electron density away from the ester carbonyl carbon, making it more electrophilic and significantly more susceptible to nucleophilic attack (hydrolysis) by water or hydroxide than a standard aliphatic ester.
Troubleshooting Guide: Synthesis & Workup
Q: My product disappears on the TLC plate during purification. What is happening? A: You are likely using standard silica gel. Silica is slightly acidic (pH ~5-6).
-
Mechanism: The acidity protonates the oxetane oxygen.[1] While 3,3-disubstituted oxetanes are relatively stable, the ester linkage combined with the strained ring creates a "perfect storm" for degradation on acidic stationary phases.
-
Solution: Passivate your silica. Pre-wash the column with 1% Triethylamine (Et3N) in your eluent system. Alternatively, use Neutral Alumina , which is far gentler on acid-sensitive esters.
Q: I see degradation in my DMSO stock solution after 24 hours. A: DMSO is hygroscopic.
-
Mechanism: "Wet" DMSO contains water. If any trace acid is present (or generated via DMSO decomposition), it catalyzes the hydrolysis of the activated ester carbonyl.
-
Protocol:
-
Store oxetan-3-yl esters as solids at -20°C whenever possible.
-
If solution storage is mandatory, use anhydrous DMSO stored over molecular sieves (3Å or 4Å).
-
Avoid freeze-thaw cycles which introduce condensation.
-
Visualizing the Degradation Pathways
Figure 1: Dual degradation pathways. Note that the inductive effect of the oxetane ring specifically accelerates the basic hydrolysis pathway compared to standard esters.
Module 2: The "In-Vitro" Issues (Biological Stability)
The Core Problem: Researchers often use oxetanes to block metabolism (replacing gem-dimethyl groups). However, the ester linkage itself remains a metabolic soft spot. Plasma esterases (e.g., carboxylesterases) will cleave oxetan-3-yl esters rapidly.
Troubleshooting Guide: Bioassays
Q: My compound has high clearance in plasma stability assays ($ t_{1/2} < 10 $ min). Is the oxetane ring opening? A: Unlikely. The oxetane ring is generally stable to P450 oxidative metabolism and plasma pH (7.4).
-
Diagnosis: The clearance is almost certainly driven by enzymatic hydrolysis of the ester bond.
-
Validation Experiment: Run the assay in the presence of PMSF (Phenylmethylsulfonyl fluoride) or BNPP .
-
If stability recovers: It is esterase-mediated hydrolysis.
-
If instability persists: It is chemical instability (check buffer pH) or P450 oxidation (if microsomes are used).
-
Q: How do I synthesize a derivative that resists this hydrolysis? A: You must sterically shield the carbonyl carbon.
-
Strategy: Introduce steric bulk alpha to the carbonyl (on the carboxylic acid side, not the oxetane side).
-
Example: Moving from an acetate ester to an isobutyrate or pivalate ester significantly slows hydrolysis by blocking the approach of the hydrolytic water/enzyme.
Module 3: Optimized Synthesis Protocol
To minimize hydrolysis during the creation of these esters, avoid standard acid-catalyzed Fischer esterification. Use a mild coupling approach.
Recommended Protocol: HATU Coupling Standard acid chlorides can generate HCl, risking ring opening. HATU is pH neutral/mildly basic.
| Step | Parameter | Specification | Reason |
| 1. Solvent | DCM or DMF | Anhydrous | Water is the enemy. |
| 2. Base | DIPEA (Hunig's Base) | 3.0 Equivalents | Scavenges protons; non-nucleophilic to prevent attack on ester. |
| 3. Coupling | HATU | 1.1 Equivalents | Activates acid without generating strong mineral acid. |
| 4. Addition | Temperature | 0°C | Controls exotherm to prevent thermal degradation. |
| 5. Quench | Buffer | Sat. | Mildly basic wash removes byproducts without hydrolyzing the formed ester. |
Module 4: Comparative Stability Data
Use this table to benchmark your expectations for Oxetan-3-yl esters versus common analogs.
| Ester Type | Relative Hydrolysis Rate (pH 7.4) | Acid Stability (Ring) | Metabolic Liability |
| Isopropyl Ester | 1.0 (Baseline) | High | Moderate (Esterase) |
| Oxetan-3-yl Ester | ~5.0 - 10.0x Faster | Moderate (Opens < pH 3) | High (Activated Carbonyl) |
| Cyclobutyl Ester | ~1.5x Faster | High | Moderate |
Note: The "Faster" hydrolysis of oxetane is due to the electronegative oxygen in the ring pulling density from the carbonyl.
References
-
Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5] Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010).[6] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Angewandte Chemie.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][7] Chemical Reviews.
-
Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Mass Spectrometry Profiling of Oxetan-3-yl 2-amino-3-methylbenzoate: Ionization Dynamics and Structural Validation
Executive Summary
This guide provides a technical characterization of Oxetan-3-yl 2-amino-3-methylbenzoate , a specialized intermediate often utilized in medicinal chemistry to modulate lipophilicity (
The primary analytical challenge with this molecule lies in the oxetane ring , a strained four-membered ether that exhibits distinct thermal instability and fragmentation behavior compared to robust alternatives like methyl or ethyl esters. This guide compares ionization techniques (ESI vs. APCI) and establishes a self-validating fragmentation protocol.
Part 1: Ionization Source Selection (The Core Comparison)
In small molecule drug discovery, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical for labile compounds.
The Challenge: Thermal Degradation
The oxetane ring possesses significant ring strain (~26 kcal/mol). High-temperature ionization methods risk in-source fragmentation, where the molecule degrades before mass selection, leading to poor sensitivity for the parent ion
Comparative Data: ESI vs. APCI vs. Methyl Ester Alternative
The following table summarizes the ionization efficiency and stability profile of the Oxetan-3-yl derivative compared to its stable Methyl ester analog.
| Parameter | Oxetan-3-yl 2-amino-3-methylbenzoate (Target) | Methyl 2-amino-3-methylbenzoate (Alternative) |
| Formula / MW | ||
| Optimal Source | ESI (Positive Mode) | ESI or APCI |
| Source Temp Limit | Stable | |
| Primary Adduct | ||
| In-Source Loss | High risk of | Negligible |
| Sensitivity | High in ESI (Amine protonation) | High in both |
Technical Insight: While APCI is typically preferred for neutral esters, the 2-amino group on the benzoate moiety renders this molecule sufficiently basic for ESI. ESI is the recommended modality. APCI causes premature ring opening of the oxetane, complicating quantitative analysis.
Part 2: Structural Characterization & Fragmentation Logic[2]
To validate the synthesis of the oxetanyl ester, one must confirm the presence of the intact oxetane ring. Standard methyl esters simply lose a methoxy group. The oxetanyl ester exhibits a unique "fingerprint" fragmentation pathway.
The Fragmentation Mechanism[2][3][4]
-
Precursor Selection:
-
Primary Cleavage (Diagnostic): The strain of the oxetane ring drives the loss of the ester alkoxy group. Unlike linear chains, the oxetane often leaves as a neutral
species (or ring-opened isomer), yielding the protonated acid. -
Secondary Cleavage (Scaffold Confirmation): The remaining 2-amino-3-methylbenzoyl cation undergoes characteristic dehydration and CO loss.
Visualization: Fragmentation Pathway
The following diagram illustrates the specific mass transitions that differentiate the Oxetan-3-yl derivative from standard esters.
Figure 1: MS/MS fragmentation pathway. The transition from m/z 208 to 152 is the diagnostic "Oxetane Loss" confirming the ester structure.
Part 3: Experimental Protocol
This protocol is designed to be self-validating . If you do not see the
Sample Preparation
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).
-
Warning: Avoid storing in MeOH for prolonged periods (
) without buffering, as transesterification to the Methyl ester ( 166) can occur if traces of acid/base are present.
-
-
Concentration: 1 µg/mL (for tuning) diluted to 100 ng/mL for analysis.
LC-MS/MS Conditions (Recommended)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) | Standard retention for moderately polar esters. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Better desolvation than MeOH. |
| Ionization | ESI Positive (+) | Soft ionization preserves the ring. |
| Source Temp | 300°C - 350°C | Do not exceed 400°C to prevent thermal ring opening. |
| Cone Voltage | 20-30 V | Moderate energy to transmit parent ion without fragmentation. |
| Collision Energy | Ramp 15 - 35 eV | Low energy (15eV) preserves |
Workflow Diagram
Figure 2: Analytical workflow optimized for labile ester detection.
Part 4: Troubleshooting & Validation
Scenario: You observe a strong peak at
-
Cause: Transesterification with Methanol solvent.
-
Fix: Switch sample diluent to 100% Acetonitrile.
Scenario: You observe a peak at
-
Cause: Loss of Formaldehyde (
) from the oxetane ring. -
Fix: Lower the Source Temperature and Cone Voltage. This indicates thermal degradation, not necessarily chemical impurity.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 2-Amino-3-methylbenzoic acid (Electron Ionization). National Institute of Standards and Technology.[1] [Link]
-
Bull, J. A., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Chemical Reviews.[2] [Link]
-
Voyksner, R. D. (2023).[3] Comparison of ESI and APCI for Labile Compounds. Biotage Application Notes. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as replacements for gem-dimethyl groups: An isosteric replacement strategy. Angewandte Chemie International Edition. [Link]
Sources
Comparative Guide: IR Spectroscopy of Oxetan-3-yl 2-amino-3-methylbenzoate
Executive Summary & Strategic Context
In medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl or carbonyl groups, offering improved solubility and metabolic stability without significant lipophilicity penalties. This guide provides a technical analysis of the infrared (IR) spectrum of Oxetan-3-yl 2-amino-3-methylbenzoate , a specialized intermediate often used in kinase inhibitor synthesis.[1]
This document differentiates the target molecule from its common precursor, Methyl 2-amino-3-methylbenzoate , providing a definitive spectral fingerprint to validate successful transesterification or coupling.[1]
Key Identification Markers:
-
Primary Amine (Intramolecular H-bond): Broadened doublet ~3450–3350 cm⁻¹.[1]
-
Conjugated Ester Carbonyl: Red-shifted to ~1685–1705 cm⁻¹ due to resonance and H-bonding.[1]
-
Oxetane Signature: Distinctive ring-breathing mode at ~980 cm⁻¹ (absent in methyl ester analogs).[1]
Experimental Methodology (ATR-FTIR)
To ensure reproducibility and high signal-to-noise ratios for solid intermediates, the following protocol is recommended. This method minimizes sample preparation artifacts common in KBr pellets (e.g., hygroscopic water bands).
Protocol: Attenuated Total Reflectance (ATR)[2]
-
Instrument Setup: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) equipped with a Diamond or ZnSe ATR crystal.[1]
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (screening) or 64 (publication quality)
-
Range: 4000–600 cm⁻¹
-
-
Background: Collect air background immediately prior to sample loading.[1]
-
Sample Loading: Apply ~5 mg of solid Oxetan-3-yl 2-amino-3-methylbenzoate to the crystal. Apply pressure using the anvil until the energy throughput stabilizes (ensure intimate contact).
-
Cleaning: Clean crystal with isopropanol; verify zero-baseline before next run.
Spectral Analysis & Peak Assignment
The spectrum of this molecule is a superposition of the anthranilate core (highly conjugated system) and the oxetane ring (strained cyclic ether).
A. High-Frequency Region (4000 – 2500 cm⁻¹)[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment & Mechanistic Insight |
| 3480 (m), 3360 (m) | ν(N-H) Stretching | Primary Amine (-NH₂). Typically a doublet (asymmetric/symmetric).[1] Note: These bands are often less sharp than non-conjugated amines due to the intramolecular Hydrogen Bond between the amine hydrogen and the ester carbonyl oxygen. |
| 3050 – 3010 (w) | ν(C-H) Aromatic | Stretching of C-H bonds on the benzene ring. |
| 2960 – 2870 (m) | ν(C-H) Aliphatic | Oxetane & Methyl Group. Overlap of the methyl group (-CH₃) stretches and the strained C-H bonds of the oxetane ring. Oxetane C-H stretches are typically higher frequency than acyclic ethers due to ring strain (s-character increase).[1] |
B. Functional Group Region (1800 – 1500 cm⁻¹)[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment & Mechanistic Insight |
| 1695 ± 10 (s) | ν(C=O) Stretching | Conjugated Ester. Critical Shift: A normal aliphatic ester appears at ~1735–1750 cm⁻¹.[1] Here, two factors lower the frequency: 1. Conjugation: Benzene ring donates electron density.[1] 2. Intramolecular H-Bonding: The NH₂ proton coordinates with the Carbonyl oxygen, weakening the C=O bond character (Red Shift). |
| 1620 (m) | δ(N-H) Scissoring | Amine deformation band, often overlapping with aromatic skeletal vibrations. |
| 1590, 1560 (m) | ν(C=C) Aromatic | Ring skeletal vibrations (breathing). The 1,2,3-substitution pattern often splits these bands. |
C. Fingerprint Region (1500 – 600 cm⁻¹) – The Oxetane Identifier
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment & Mechanistic Insight |
| 1260 – 1240 (s) | ν(C-O) Stretching | Ester C-O. Strong asymmetric stretch connecting the aromatic ring to the ester oxygen. |
| 985 – 975 (m-s) | Ring Breathing | Oxetane Specific. This is the diagnostic "heartbeat" of the 4-membered ring. It is absent in the methyl ester precursor. |
| 900 – 880 (m) | ν(C-O-C) Symmetric | Cyclic ether stretching of the oxetane ring. |
| 750 – 700 (s) | δ(C-H) oop | Out-of-Plane Bending. Characteristic of 1,2,3-trisubstituted benzene rings.[1] |
Comparative Analysis: Target vs. Alternative
When synthesizing this compound via transesterification of Methyl 2-amino-3-methylbenzoate , it is crucial to confirm the incorporation of the oxetane ring.
Comparison Table
| Feature | Methyl 2-amino-3-methylbenzoate (Precursor) | Oxetan-3-yl 2-amino-3-methylbenzoate (Target) | Differentiation Logic |
| Ester Alkyl Stretch | ~2950 cm⁻¹ (Methyl only) | ~2950 & ~2880 cm⁻¹ (Methyl + Oxetane CH) | Subtle broadening in target due to additional CH₂ groups in the ring.[1] |
| Fingerprint Region | Silent at 980 cm⁻¹ | Distinct Peak at ~980 cm⁻¹ | PRIMARY CONFIRMATION. The oxetane ring breathing mode is unique to the target. |
| C-O-C Region | Single band ~1100-1200 cm⁻¹ (Ester only) | Complex multiplet (Ester + Cyclic Ether) | The oxetane adds a cyclic ether band ~900 cm⁻¹. |
| Carbonyl (C=O) | ~1690 cm⁻¹ | ~1695 cm⁻¹ | Negligible shift; both are dominated by the anthranilate H-bond system. |
Structural Logic & Signal Pathway
The following diagram illustrates the correlation between the molecular structure and the resulting IR signals, validating the peak assignments.
Caption: Structural decomposition of IR signals. The Anthranilate core dominates the functional region (blue/red), while the Oxetane moiety provides the critical fingerprint identification (green/yellow).
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 2-(methylamino)-, methyl ester (Methyl N-methylanthranilate) Infrared Spectrum.[1] NIST Standard Reference Database 69: NIST Chemistry WebBook.[1][2] Retrieved from [Link]
-
Kunzmann, M., et al. (2018).[1] The high resolution FTIR-spectrum of oxetane.[1][3][4] ResearchGate.[1][3] Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][5] (General reference for Anthranilate ester comparisons).
-
Railliet, A. P., et al. (2012).[1][6] Reaction of aminobenzoate esters with N,N′-dimethylformamide azine dihydrochloride: crucial influence of intramolecular hydrogen bonding.[1][6] CrystEngComm, 14, 4812-4818.[1][6] Retrieved from [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry Archives.[1] Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Reaction of aminobenzoate esters with N,N′-dimethylformamide azine dihydrochloride: crucial influence of intramolecular hydrogen bonding for the formation of 1,2,4-triazoles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Oxetane Switch: Comparative Guide to Methyl vs. Oxetan-3-yl 2-Amino-3-Methylbenzoate
Executive Summary: The Bioisosteric Rationale
In modern medicinal chemistry, the "oxetane switch"—replacing a gem-dimethyl or methyl group with an oxetane ring—is a validated strategy to modulate physicochemical properties without significantly altering steric bulk.[1][2][3]
This guide compares Methyl 2-amino-3-methylbenzoate (the standard building block) against its bioisostere, Oxetan-3-yl 2-amino-3-methylbenzoate . While the methyl ester is a ubiquitous, lipophilic intermediate, the oxetanyl ester represents a strategic modification designed to lower LogD, increase metabolic stability against oxidative clearance, and improve aqueous solubility.
Physicochemical Profiling
The following data highlights the structural consequences of replacing the methyl group with the oxetan-3-yl moiety.
| Property | Methyl 2-amino-3-methylbenzoate | Oxetan-3-yl 2-amino-3-methylbenzoate | Impact of Modification |
| Formula | C₉H₁₁NO₂ | C₁₁H₁₃NO₃ | +2 Carbon, +1 Oxygen |
| MW | 165.19 g/mol | 207.23 g/mol | Slight increase (+42 Da) |
| cLogP | ~2.3 (Lipophilic) | ~1.4 (Moderated) | ~0.9 unit reduction (Improved polarity) |
| TPSA | 52 Ų | 78 Ų | +26 Ų (Ether oxygen contribution) |
| H-Bond Acceptors | 2 | 3 | Oxetane oxygen is a strong HBA |
| Solubility | Low (Organic soluble) | Moderate-High | Enhanced aqueous solubility |
| Metabolic Liability | Esterase hydrolysis | Esterase hydrolysis + Ring opening (Acid) | Distinct metabolic soft spots |
Analyst Note: The reduction in cLogP is the critical driver here. Oxetanes are "lipophilic spacers" that are more polar than alkyl groups due to the exposed ether oxygen, which can accept hydrogen bonds from water, significantly boosting solubility.
Metabolic Stability & Reactivity
The primary utility of the oxetanyl ester lies in its unique metabolic profile compared to the methyl ester.
A. Hydrolytic Stability (Plasma)
Both compounds are esters and are susceptible to cleavage by plasma esterases (e.g., carboxylesterases). However, the oxetan-3-yl group introduces steric bulk and electronic withdrawal that can retard hydrolysis rates compared to the unhindered methyl ester.
-
Methyl Ester: Rapid hydrolysis to the parent acid (2-amino-3-methylbenzoic acid).
-
Oxetanyl Ester: Slower hydrolysis kinetics. The oxetane ring acts as a bioisostere for the carbonyl in some contexts, but here it serves as a bulky alcohol leaving group.
B. Oxidative Stability (Microsomal)
The methyl group in the standard ester is a potential site for metabolic oxidation (though less likely than the benzylic methyl). The oxetane ring is generally robust against CYP450-mediated oxidation, blocking metabolic "soft spots" often found on alkyl chains.
C. Chemical Stability (Acid Sensitivity)
-
Warning: Unlike the methyl ester, the oxetane ring is strained. While stable at physiological pH (7.4), it is susceptible to acid-catalyzed ring opening (e.g., in the stomach or acidic workups), generating a 1,3-diol.
Synthetic Accessibility & Pathways
The synthesis of the oxetanyl derivative requires milder conditions to prevent ring opening.
Figure 1: Comparative synthetic routes. Note that Path B avoids strong acids to preserve the oxetane ring.
Experimental Protocols
Protocol A: Synthesis of Oxetan-3-yl 2-amino-3-methylbenzoate
Rationale: Standard acid-catalyzed esterification (Fischer) destroys the oxetane ring. A Steglich coupling (DCC/EDC) is required.
Materials:
-
2-Amino-3-methylbenzoic acid (1.0 eq)
-
Oxetan-3-ol (1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Dichloromethane (DCM), anhydrous.[1]
Procedure:
-
Dissolution: Dissolve 2-amino-3-methylbenzoic acid (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.
-
Activation: Add EDC·HCl (1.2 mmol) and DMAP (0.1 mmol) at 0°C. Stir for 15 minutes to form the active ester intermediate.
-
Coupling: Add Oxetan-3-ol (1.2 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Workup: Dilute with DCM, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Avoid acidic washes (e.g., HCl) to prevent oxetane ring opening.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Plasma Stability Assay (Comparative)
Rationale: To quantify the half-life (t1/2) difference between the methyl and oxetanyl esters.
Workflow:
-
Preparation: Prepare 10 mM stock solutions of both esters in DMSO.
-
Incubation: Spike human plasma (pooled) with the compound to a final concentration of 1 µM (0.1% DMSO). Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life: .
Figure 2: Plasma stability workflow. Oxetanyl esters typically show extended half-lives due to steric hindrance.
References
-
Wurts, J., et al. (2021). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry.[4] Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[5][6] Chemical Reviews. Link
-
Carreira, E. M., & Fessard, T. C. (2013). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][5][7] Chemical Reviews. Link
-
PubChem Compound Summary. (2024). Methyl 2-amino-3-methylbenzoate (CAS 22223-49-0).[8][9] National Center for Biotechnology Information. Link
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.[3] (Foundational protocol for Protocol A).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Methyl 2-amino-3-methylbenzoate | 22223-49-0 [chemicalbook.com]
- 9. Methyl 2-amino-3-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]
Structural Elucidation of Oxetan-3-yl 2-amino-3-methylbenzoate: A Comparative Guide
Topic: Crystal structure determination of Oxetan-3-yl 2-amino-3-methylbenzoate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.[1]
Executive Summary: The Oxetane Advantage
In modern drug discovery, the "magic methyl" effect is increasingly being superseded by the "oxetane switch." The incorporation of an oxetane ring—specifically replacing a gem-dimethyl or a carbonyl group—often improves metabolic stability and aqueous solubility while maintaining lipophilic efficiency.[1][2][3]
This guide focuses on the structural determination of Oxetan-3-yl 2-amino-3-methylbenzoate (OAMB) . We compare its crystallographic properties and physicochemical performance against its standard analog, Methyl 2-amino-3-methylbenzoate (MAMB) .[1]
The Core Thesis: While the methyl ester (MAMB) provides a baseline for binding affinity, the oxetanyl ester (OAMB) offers superior lattice energy characteristics and solubility profiles, validated only through rigorous Single Crystal X-Ray Diffraction (SC-XRD).
Comparative Analysis: Oxetanyl vs. Methyl Esters
The "performance" of a pharmaceutical intermediate is defined by its developability (solubility, stability, crystallinity). Here, we compare the structural drivers of these properties.
Table 1: Physicochemical & Structural Performance Matrix[1]
| Feature | Alternative: Methyl Ester (MAMB) | Product: Oxetan-3-yl Ester (OAMB) | Structural Implication |
| Conformation | Planar ester linkage; free rotation.[1] | Puckered ring (~8.7°); restricted rotation.[1] | Oxetane pucker disrupts planar stacking, potentially increasing solubility. |
| H-Bonding | Carbonyl O is the primary acceptor.[1] | Carbonyl O + Oxetane O (ether) are acceptors. | Oxetane oxygen acts as a secondary H-bond acceptor, creating novel lattice networks.[1] |
| Lipophilicity (LogP) | High (Standard lipophilic pocket binder). | Lower (Modulated by polar ether oxygen).[1] | Lower LogP + disrupted packing = Enhanced aqueous solubility.[1] |
| Metabolic Stability | Prone to rapid hydrolysis by esterases.[1] | Sterically hindered by the 3,3-disubstitution geometry.[1] | Crystal density often correlates with hydrolytic stability in solid dosage forms.[1] |
Methodological Workflow: Determining the Structure
To definitively prove the conformational advantages of OAMB, a robust crystallographic workflow is required. We compare three approaches, recommending SC-XRD as the primary validation tool.[1]
Diagram 1: Structural Elucidation Decision Matrix
Caption: Workflow prioritizing SC-XRD for absolute conformational certainty, supported by PXRD for bulk phase identification.
Experimental Protocols
Synthesis of the Oxetanyl Ester (OAMB)
Rationale: Direct esterification of anthranilic acids is difficult due to self-condensation.[1] The Isatoic Anhydride route is preferred for high purity required for crystallography.[1]
-
Activation: Charge a flask with 2-amino-3-methylbenzoic acid (1.0 eq) and Triphosgene (0.35 eq) in dry THF to form the 8-methylisatoic anhydride intermediate.
-
Esterification: Add Oxetan-3-ol (1.2 eq) and DMAP (0.1 eq, catalyst) to the anhydride solution. Reflux for 4 hours.
-
Purification: Flash chromatography (Hexane/EtOAc). Isolate OAMB as a white solid.[1]
Crystallization Protocol (Vapor Diffusion)
Rationale: Oxetane esters are often soluble in polar organic solvents but insoluble in non-polar hydrocarbons.[1] Vapor diffusion allows for slow, controlled nucleation, essential for resolving the disordered oxetane ring.
-
Solvent (Inner Vial): Dissolve 20 mg OAMB in 0.5 mL Dichloromethane (DCM) .
-
Anti-solvent (Outer Vial): 3 mL Pentane or Hexane .[1]
-
Procedure: Place the open inner vial inside the sealed outer vial containing the anti-solvent.[1] Store at 4°C in a vibration-free environment.
-
Timeline: Crystals suitable for XRD (0.2 x 0.2 x 0.1 mm) typically appear within 48-72 hours.[1]
Data Collection & Refinement (SC-XRD)
-
Instrument: Bruker D8 QUEST or equivalent (Mo Kα radiation,
= 0.71073 Å). -
Temperature: 100 K (Critical to freeze oxetane ring vibrations).
-
Strategy: Collect full sphere of data to maximize redundancy.
-
Refinement: Use SHELXT for structure solution and SHELXL for refinement.
-
Note: The oxetane ring may show disorder.[1] If the ring "pucker" flips between two conformations, model with split positions (PART 1 / PART 2) and restrain anisotropic displacement parameters (SIMU/DELU).
-
Structural Comparison & Data Interpretation
Once the structure is solved, the "performance" comparison against the methyl ester (MAMB) relies on analyzing specific geometric parameters.
The Oxetane Pucker
Unlike the planar methyl group in MAMB, the oxetane ring in OAMB is not flat. It adopts a puckered conformation to relieve torsional strain.[1]
-
Measurement: Calculate the dihedral angle (
) of the ring . -
Expected Value:
. -
Significance: This pucker prevents efficient "flat"
stacking of the benzoate rings, which is often responsible for the low solubility of anthranilate derivatives.[1]
Hydrogen Bonding Networks
The most critical performance differentiator is the H-bond network.[1]
-
MAMB (Methyl): Forms typical
dimers (Centrosymmetric motif). -
OAMB (Oxetanyl): The oxetane ether oxygen is a viable H-bond acceptor.[1][5]
-
Observation: Look for
interactions.[1] -
Impact: These additional interactions create a 3D lattice network rather than 2D sheets, enhancing the mechanical properties (tabletability) of the crystal.
-
Diagram 2: Interaction Pathway Comparison[1]
Caption: The oxetane oxygen introduces a secondary H-bond acceptor, altering the crystal packing motif.[1]
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for Carbonyl Groups."[1][6] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] (Discusses polarity and structural modulation similar to oxetanes).[5][6] Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][7] Chemical Reviews, 116(24), 14737–14768. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1][8] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
Sources
- 1. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Oxetan-3-yl 2-amino-3-methylbenzoate
As researchers and drug development professionals, we frequently encounter novel chemical entities for which comprehensive safety data may not be readily available. Oxetan-3-yl 2-amino-3-methylbenzoate is one such compound. This guide provides a framework for establishing safe handling protocols, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a thorough risk assessment based on the chemical's structure and the principles of laboratory safety.
Understanding the Hazard: A Structure-Based Assessment
Given the absence of a specific Safety Data Sheet (SDS) for Oxetan-3-yl 2-amino-3-methylbenzoate, we must infer potential hazards from its constituent molecular fragments: the oxetane ring and the 2-amino-3-methylbenzoate group.
-
Oxetane Ring: This four-membered heterocyclic ether is a strained ring system. Such structures can be reactive and may have biological activity. While oxetanes are increasingly used in medicinal chemistry as replacements for other groups, their potential for reactivity warrants caution.
-
2-Amino-3-methylbenzoate: This portion of the molecule is an aromatic amine. Aromatic amines as a class are known to have potential health effects, including skin sensitization, and some are suspected carcinogens.
Based on this structural analysis, we must assume that Oxetan-3-yl 2-amino-3-methylbenzoate could be a skin and eye irritant, a potential sensitizer, and may be harmful if ingested or inhaled. Therefore, a conservative approach to PPE is essential.
The Hierarchy of Controls: Your First Line of Defense
Before relying on PPE, it is crucial to implement the hierarchy of controls. This established safety paradigm prioritizes a multi-layered approach to minimizing risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination and Substitution: While often not feasible in a research context, always consider if the use of this specific compound can be avoided or if a less hazardous alternative exists.
-
Engineering Controls: These are physical changes to the workspace to isolate you from the hazard. For Oxetan-3-yl 2-amino-3-methylbenzoate, all work should be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood protects against inhalation of any powders or aerosols and provides a contained space in case of a spill.
-
Administrative Controls: These are procedural controls. A key administrative control is the development of a Standard Operating Procedure (SOP) for handling this chemical. The SOP should detail every step, from weighing and dissolution to reaction workup and disposal. It should also include emergency procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is to be used in conjunction with, not as a replacement for, the other controls.
Recommended PPE for Handling Oxetan-3-yl 2-amino-3-methylbenzoate
The following PPE recommendations are based on the presumed hazards.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Nitrile provides good protection against a wide range of chemicals. Given the potential for this compound to be a skin sensitizer, it is crucial to avoid all skin contact. Always double-glove if handling larger quantities or if there is a higher risk of splashing. Check gloves for any signs of degradation and change them immediately if contamination is suspected. Never wear gloves outside of the laboratory area. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Safety glasses are the absolute minimum. However, for any procedure with a risk of splashing (e.g., transfers, reactions), chemical splash goggles are required. They provide a seal around the eyes, offering superior protection. |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs | A lab coat protects your skin and personal clothing from contamination. The cuffs should be snug to prevent splashes from running up the sleeve. The lab coat should be kept fully buttoned. |
| Respiratory Protection | Generally not required when working in a fume hood. | A properly functioning chemical fume hood is the primary means of respiratory protection. If there is a potential for generating significant aerosols or dust outside of a fume hood (a situation that should be avoided), a risk assessment should be performed to determine if a respirator (e.g., an N95 or a half-mask with appropriate cartridges) is necessary. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before starting work, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Weighing: If the compound is a solid, weigh it in the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Dissolution/Reaction: Perform all liquid transfers and reactions within the fume hood. Use a syringe or cannula for transferring liquids to avoid splashes.
-
Post-Reaction: Quench any reactive reagents carefully within the fume hood.
Spill Management:
In case of a spill, follow these steps:
-
Alert: Alert others in the lab.
-
Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Contain: For small spills within the fume hood, use a chemical spill kit to absorb the material.
-
Clean: Decontaminate the area as per your institution's guidelines.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.
Disposal:
All waste containing Oxetan-3-yl 2-amino-3-methylbenzoate, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for waste collection and labeling.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By following this structured approach, you can confidently and safely handle novel compounds like Oxetan-3-yl 2-amino-3-methylbenzoate, ensuring both your personal safety and the integrity of your research.
References
-
Hierarchy of Controls. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]
-
OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration. [Link]
-
Glove Selection and Usage. American Chemical Society. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
